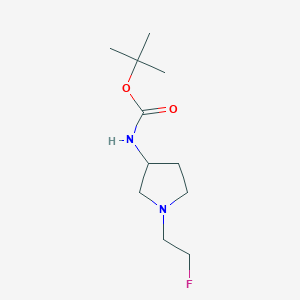
(R)-3-(Boc-amino)-1-(2-fluoroethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines . This particular compound features a tert-butyl group, a fluoroethyl group, and a pyrrolidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of tert-butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a fluoroethyl-substituted pyrrolidine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution with the fluoroethyl pyrrolidine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted carbamates and pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and specificity, while the carbamate moiety can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site . The pyrrolidine ring provides structural stability and can influence the overall conformation of the molecule.
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate include other carbamates and pyrrolidine derivatives, such as:
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
Fluoroethyl carbamate: A related compound with similar reactivity but different structural features.
Pyrrolidine carbamates: Compounds with various substituents on the pyrrolidine ring, offering different chemical and biological properties.
The uniqueness of tert-butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate lies in its combination of a fluoroethyl group, a pyrrolidine ring, and a tert-butyl carbamate moiety, which provides a balance of reactivity, stability, and specificity in various applications.
Properties
Molecular Formula |
C11H21FN2O2 |
|---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-9)7-5-12/h9H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
VCQZQKUFTILKMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B13511950.png)
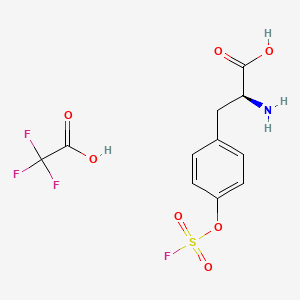
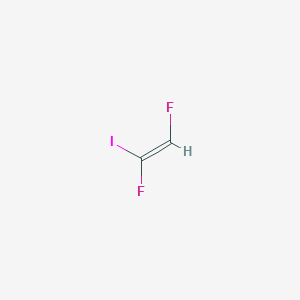
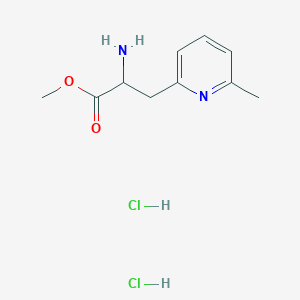
![6-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2-fluorobenzoic acid](/img/structure/B13511969.png)
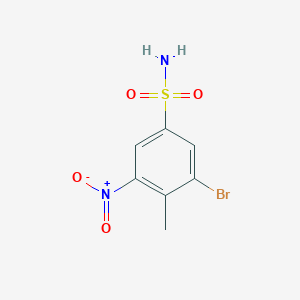
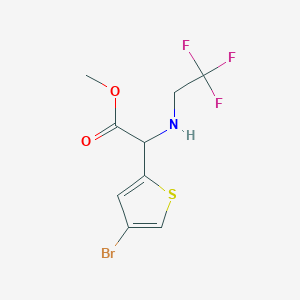
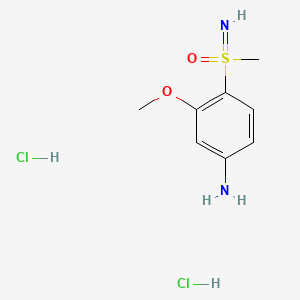
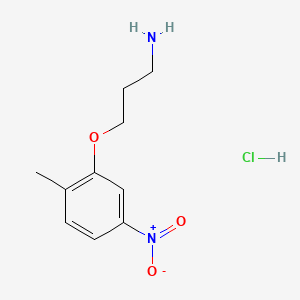
![Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13511988.png)
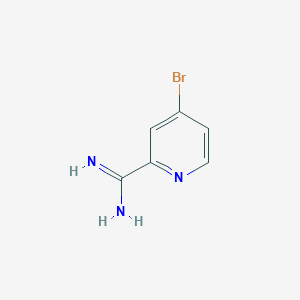
![4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13512006.png)
